molecular formula C6H7N3O B1278126 3-Aminoisonicotinamide CAS No. 64188-97-2

3-Aminoisonicotinamide

Cat. No. B1278126
CAS RN: 64188-97-2
M. Wt: 137.14 g/mol
InChI Key: MRZUGOPPUMNHGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 3-aminoisonicotinamide would include a pyridine ring, similar to nicotinamide, with a carboxamide group at the 3-position and an additional amino group. The presence of these functional groups would influence the molecule's reactivity and interaction with biological targets, such as enzymes like poly (ADP-ribose) synthetase.

Chemical Reactions Analysis

3-Aminoisonicotinamide, by analogy to 3-aminobenzamide, may participate in chemical reactions typical of amides and aromatic amines. It could act as an inhibitor of enzymes like poly (ADP-ribose) synthetase by mimicking nicotinamide, the substrate of the enzyme, and binding to the active site .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-aminoisonicotinamide are not discussed in the provided papers, we can infer that it would be a solid at room temperature, based on the properties of similar compounds. Its solubility in water and organic solvents would depend on the presence of the amino and carboxamide groups, which can form hydrogen bonds and increase solubility in polar solvents.

Relevant Case Studies

The provided papers discuss the effects of 3-aminobenzamide and nicotinamide on various biological processes. For instance, 3-aminobenzamide has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) on cultured thyroid cells from patients with Graves' disease . It also reduces the expression of class II MHC molecules on human endothelial cells and fibroblasts, potentially suppressing antigen-presenting functions at inflammation sites . Additionally, 3-aminobenzamide has a protective effect against streptozotocin-induced diabetes in rats, suggesting a role in DNA repair mechanisms in islet cells . These case studies highlight the potential therapeutic applications of 3-aminobenzamide and, by extension, could be relevant for the study of 3-aminoisonicotinamide.

Scientific Research Applications

Application in Antifungal Research

  • Summary of the Application : 3-Aminoisonicotinamide has been used in the synthesis of nicotinamide derivatives containing 1,3,4-oxadiazole, which have shown promising antifungal activities .
  • Methods of Application or Experimental Procedures : A series of nicotinamide derivatives containing 1,3,4-oxadiazole were synthesized and bio-assayed . The introduction of the groups of 4-chloro-6-methyl on benzene, the hydrazone group containing N,N -dimethylamino, and acetyl at -NH 2 could enhance the antifungal activity .
  • Results or Outcomes : The synthesized nicotinamide derivatives exhibited weak to moderate antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica . Most of the synthesized compounds exhibited similar activities as (or higher than) these of hymexozol on their corresponding fungus, and compounds 7a, 8, 9a, and 9b showed considerable prospects for further optimization .

Application in Antimycobacterial Research

  • Summary of the Application : 3-Aminoisonicotinamide has been used in the synthesis of N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl) isonicotinamide derivatives, which have shown promising antimycobacterial activities .
  • Methods of Application or Experimental Procedures : The derivatives were synthesized from isoniazid (INH) and screened as antimycobacterial agents against M. tuberculosis H37Rv strain using microplate alamar blue assay (MABA) . The compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid .
  • Results or Outcomes : All the title compounds exhibited antimycobacterial activity and were compared to standard drugs streptomycin (MIC value of 6.25 μg/mL) and isoniazid (MIC value of 3.125 μg/mL) . Compound 2g exhibited the highest antimycobacterial activity, but all the tested compounds were less active than standard drugs .

Safety And Hazards

While specific safety and hazard information for 3-Aminoisonicotinamide is not available in the literature I have access to, it’s generally recommended to handle chemicals with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3-aminopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,7H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZUGOPPUMNHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444246
Record name 3-Aminoisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoisonicotinamide

CAS RN

64188-97-2
Record name 3-Aminoisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoisonicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TG Hayhow - 2014 - stax.strath.ac.uk
The work described in this thesis concerns the design and synthesis of probe molecules for epigenetic proteins. In many cases, it is unclear what the effect of selective inhibition of …
Number of citations: 0 stax.strath.ac.uk
JM Bakke, J Riha - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
A new method for preparing 3‐amino‐2‐chloropyridines with a substituent (methyl, phenyl, carbox‐amide, methoxycarbonyl, acetyl, benzoyl and cyano) at the 4‐position has been …
Number of citations: 18 onlinelibrary.wiley.com
A Mochizuki, T Nagata, H Kanno, M Suzuki… - Bioorganic & medicinal …, 2011 - Elsevier
We have been researching orally active factor Xa inhibitor for a long time. We explored the new diamine linker using effective ligands to obtain a new attractive original scaffold 2-…
Number of citations: 15 www.sciencedirect.com

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